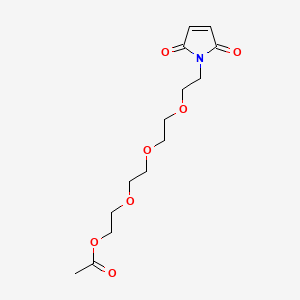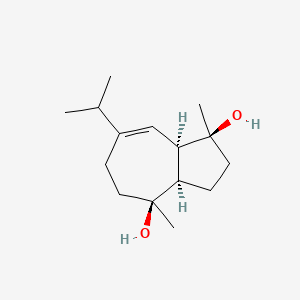
Mal-PEG3-O-Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-O-Ac involves the reaction of maleimide with polyethylene glycol and acetate groups. The reaction typically occurs under mild conditions to prevent the degradation of the polyethylene glycol chain. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batches and undergoes rigorous quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG3-O-Ac primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing compounds is a thioether-linked conjugate. This product is stable and retains the solubility and stability properties imparted by the polyethylene glycol chain .
Wissenschaftliche Forschungsanwendungen
Mal-PEG3-O-Ac is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Wirkmechanismus
Mal-PEG3-O-Ac exerts its effects through the formation of stable thioether bonds with thiol-containing compounds. The maleimide group in the compound reacts specifically with sulfhydryl groups, resulting in the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Mal-PEG3-O-Ac can be compared with other maleimide-polyethylene glycol linkers, such as:
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
- Mal-branched PEG
- Mal-PEG-fluorescent dye
- Mal-PEG-biotin
These compounds share similar properties, such as the ability to improve solubility and stability, but differ in their functional groups and specific applications. This compound is unique in its use of an acetate group, which provides additional stability and solubility benefits .
Eigenschaften
Molekularformel |
C14H21NO7 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C14H21NO7/c1-12(16)22-11-10-21-9-8-20-7-6-19-5-4-15-13(17)2-3-14(15)18/h2-3H,4-11H2,1H3 |
InChI-Schlüssel |
KAPYREILRIWDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCOCCOCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)



![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

